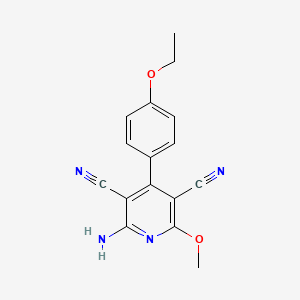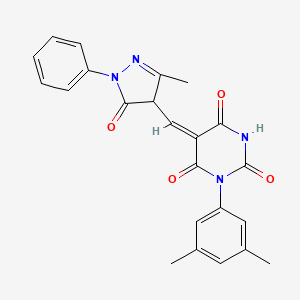![molecular formula C18H20BrNO2 B11698942 N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11698942.png)
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride.
Coupling with 4-Bromoaniline: The acetyl chloride intermediate is then reacted with 4-bromoaniline in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Eigenschaften
Molekularformel |
C18H20BrNO2 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
KQJADTPOKCJZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698886.png)

![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)
![4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698906.png)
![N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
